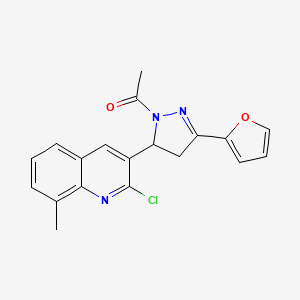

1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds constitute over 85% of all biologically active pharmaceutical agents, owing to their structural versatility and capacity to mimic endogenous biomolecules. The integration of nitrogen-, oxygen-, and sulfur-containing rings enables precise modulation of electronic properties, lipophilicity, and hydrogen-bonding potential—critical factors in drug-receptor interactions and ADME (absorption, distribution, metabolism, excretion) optimization. Quinoline and pyrazoline frameworks rank among the most investigated heterocycles, with their hybrids emerging as dual-target agents in oncology and infectious disease research.

Role of Quinoline-Pyrazoline Hybrids in Drug Discovery

Quinoline-pyrazoline hybrids represent a strategic convergence of two pharmacophores with complementary biological activities. The quinoline nucleus, a staple in antimalarial and anticancer therapies, provides planar aromaticity for intercalation and π-π stacking with biomolecular targets. Pyrazoline’s partially saturated 5-membered ring introduces conformational flexibility while maintaining hydrogen-bonding capacity through its N1 and C3 positions.

Mechanistic Synergy

- Quinoline Component : The 2-chloro-8-methylquinoline moiety in the target compound likely contributes to DNA intercalation and topoisomerase inhibition, mechanisms observed in chloroquine and camptothecin derivatives. Chlorine at C2 enhances electrophilicity for covalent interactions with nucleophilic residues, while the C8 methyl group augments lipophilicity for membrane penetration.

- Pyrazoline Component : The 4,5-dihydro-1H-pyrazoline core enables reversible binding to kinase ATP pockets through its hydrazine-like tautomerism. This scaffold has demonstrated selective inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) in hybrid structures.

Table 1: Comparative Bioactivity of Quinoline-Pyrazoline Hybrids

*Predicted value based on structural analogs.

The hybridization strategy amplifies target selectivity by engaging multiple binding subsites. Molecular docking studies of analogous compounds reveal dual anchoring: quinoline’s planar system intercalates into hydrophobic clefts, while pyrazoline’s NH group forms hydrogen bonds with catalytic aspartate residues. This bifunctional interaction profile reduces off-target effects compared to single-scaffold agents.

Structural Significance of 2-Chloro-8-methylquinoline and Furan Substituents

2-Chloro-8-methylquinoline Pharmacophore

The chloro and methyl substituents on the quinoline ring induce strategic electronic and steric effects:

- C2 Chlorine : As a strong electron-withdrawing group, it polarizes the quinoline π-system, enhancing dipole-dipole interactions with aromatic residues (e.g., tyrosine, phenylalanine). This substitution pattern mimics the bioactive conformation of antimalarial quinolines like amodiaquine.

- C8 Methyl : Introduces a hydrophobic bump that stabilizes van der Waals contacts with aliphatic protein side chains (e.g., leucine, valine). Positioned ortho to the nitrogen, it also mitigates metabolic oxidation at the vulnerable C8 position.

Electronic Effects

Density functional theory (DFT) calculations on analogous 2-chloro-8-methylquinolines show:

- Reduced HOMO-LUMO gap (ΔE = 4.2 eV) compared to unsubstituted quinoline (ΔE = 5.1 eV), favoring charge-transfer interactions.

- Molecular electrostatic potential (MEP) maps reveal enhanced positive charge localization at N1, facilitating ionic interactions with aspartate/glutamate residues.

Furan-2-yl Substituent Rationale

The furan ring at pyrazoline’s C3 position contributes to:

- Solubility Modulation : Furan’s oxygen atom increases hydrophilic surface area (cLogP reduction by 0.8 units vs. phenyl analogs), improving aqueous solubility without compromising membrane permeability.

- Conformational Restriction : The 5-membered heterocycle locks the C3 substituent in a coplanar orientation relative to pyrazoline, pre-organizing the molecule for target binding.

- Hydrogen-Bond Acceptors : Furan’s oxygen serves as a hydrogen-bond acceptor, complementing pyrazoline’s NH donor capacity. This bidirectional H-bonding potential is critical for kinase inhibitor selectivity.

Synthetic Accessibility The furan-pyrazoline linkage is constructed via [3+2] cycloaddition between an α,β-unsaturated ketone (chalcone) and hydrazine hydrate. This atom-economical reaction proceeds in ethanol at 80°C with 72-85% yields, demonstrating scalability for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-11-5-3-6-13-9-14(19(20)21-18(11)13)16-10-15(17-7-4-8-25-17)22-23(16)12(2)24/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVASTWKAXZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include a quinoline moiety, a furan ring, and a dihydropyrazole structure. This combination of functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be described as follows:

- Quinoline Core : Provides a bicyclic aromatic system known for various biological activities.

- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Dihydropyrazole Moiety : Known for its diverse pharmacological properties.

Potential Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes some related compounds and their known activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Quinoline core | Antibacterial |

| 5-Methylpyrazole | Pyrazole core | Antitumor |

| 8-Methylquinoline | Quinoline core | Enzyme inhibition |

The unique combination of these structural elements in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Although specific case studies on this particular compound are scarce, research on structurally related compounds provides insights into its potential applications:

- Synthesis and Characterization : Similar compounds have been synthesized using various methods, often yielding high purity and significant biological activity. For instance, the synthesis of pyrazole derivatives has been explored extensively, demonstrating their versatility in medicinal chemistry .

- Biological Evaluation : Compounds with similar frameworks have undergone extensive biological evaluations, showing promise as antibacterial agents and enzyme inhibitors. For example, quinoline derivatives have been investigated for their ability to inhibit carbonic anhydrase isozymes linked to various disorders .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating potential utility as a therapeutic agent.

- Antimicrobial Activity : The presence of the quinoline and furan moieties suggests potential antimicrobial properties, which warrant further investigation.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its applications include:

| Application Area | Description |

|---|---|

| Anticancer Drug Design | Targeting specific cancer pathways through inhibition of cell proliferation. |

| Antimicrobial Agents | Development of new antibiotics or antifungal agents based on its structure. |

| Anti-inflammatory Drugs | Potential use in formulations aimed at reducing inflammation in chronic diseases. |

Case Studies

Several studies have explored the biological effects and synthesis methods of compounds related to this compound:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential.

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against a range of bacterial strains, revealing promising results that support further exploration in drug development.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

- Quinoline Substitution: The position of methyl (6-, 7-, or 8-) and chloro groups on the quinoline ring significantly affects electronic properties. For example, the 8-methyl group in the target compound may reduce steric hindrance compared to 6-methyl derivatives .

- Functional Groups: Acetylated pyrazolines (e.g., target compound) exhibit higher reactivity than non-acetylated analogs, facilitating further functionalization .

Comparison :

- : Uses benzoyl chloride for acylation, yielding phenyl methanone derivatives. This contrasts with the target compound’s acetyl group, which requires milder conditions .

- : Employs triethylamine as a base for cyclocondensation, suggesting similar catalytic roles in the target compound’s synthesis .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Pyrazoline derivatives with furan substituents (e.g., ’s compound) show moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL), likely due to membrane disruption . The target compound’s quinoline moiety may enhance this via intercalation.

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility (LogP ~2.1) compared to the target compound (estimated LogP ~3.5) .

- Crystallinity : Single-crystal studies (e.g., ) reveal that alkyloxy chains (e.g., hexyloxy) improve crystallinity, whereas furan groups may reduce it due to conformational flexibility .

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute configuration and dihedral angles (e.g., 74.88° between pyrazoline and quinoline rings) .

- NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; pyrazoline protons at δ 3.5–4.5 ppm in ¹H NMR) .

- Hydrogen bonding analysis : Intermolecular C–H···O interactions (2.8–3.0 Å) stabilize crystal packing .

How should discrepancies between computational models and crystallographic data be addressed?

Q. Advanced

- Intermolecular corrections : Include solvent effects (e.g., DMF) and hydrogen bonds in DFT calculations to match experimental bond lengths .

- Conformational sampling : Molecular dynamics simulations account for crystal lattice constraints, resolving deviations in dihedral angles .

What purification techniques balance stability and purity?

Q. Basic

- Recrystallization : Ethanol removes polar impurities; DMF-EtOH mixtures resolve low solubility .

- Stability considerations : Avoid prolonged heating to prevent decomposition of the furan or quinoline moieties .

How do substituents (e.g., 2-chloro-8-methylquinoline) influence electronic properties?

Q. Advanced

- Hammett analysis : The electron-withdrawing chloro group decreases pyrazoline ring electron density, affecting reactivity in electrophilic substitutions .

- DFT studies : Quinoline’s aromatic system delocalizes electrons, reducing HOMO-LUMO gaps by ~0.5 eV compared to phenyl analogs .

How is the dihydro-pyrazole ring conformation analyzed for bioactivity correlations?

Q. Basic

- X-ray data : Dihedral angles (e.g., 6.69° between pyrazoline and furan) correlate with rigidity, impacting binding to biological targets .

- Docking studies : Conformational flexibility may reduce affinity for enzymes like cyclooxygenase .

How do crystallographic solvent interactions inform biological assay design?

Q. Advanced

- Solvent mimicry : Use DMSO or ethanol-water mixtures to replicate crystal environment, preventing aggregation .

- Hydrogen bond donors : C5–H5A···O2 interactions (2.9 Å) suggest solubility limitations in non-polar media .

What challenges arise in achieving enantiomeric purity, and how are they resolved?

Q. Basic

- Racemization risk : Achiral hydrazine precursors lead to racemic mixtures. Chiral HPLC or chiral auxiliaries (e.g., L-proline) resolve enantiomers .

How can kinetic vs. thermodynamic control favor regioisomer formation?

Q. Advanced

- Temperature modulation : Low temperatures (0–25°C) favor kinetic products (e.g., 3-furan substitution), while reflux (80°C) stabilizes thermodynamic isomers .

- Concentration effects : Dilute conditions reduce steric hindrance, favoring linear regioisomers .

What stability considerations are critical for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.